6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Description
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound featuring a nitrogen atom in the 3-position and a hydroxyl group adjacent to a trifluoromethyl group at the 6-position. Its molecular formula is C₇H₁₀F₃NO (calculated from , which lists a related benzyl-substituted analog with formula C₁₄H₁₆F₃NO). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications . The compound is commercially available as a hydrochloride salt (CAS: 1240525-82-9) through suppliers like Advanced Technology & Industrial Co., Ltd. .
Properties
CAS No. |
1240525-82-9 |
|---|---|
Molecular Formula |
C7H10F3NO |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)4-1-5(6)3-11-2-4/h4-5,11-12H,1-3H2 |
InChI Key |
KCXJTFQFEKXYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C2(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[311]heptan-6-ol typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsThe azabicyclo structure is then formed via intramolecular cyclization reactions, often catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce different alcohols or amines .
Scientific Research Applications
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azabicyclo structure provides rigidity, which can influence the binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Substituent and Structural Variations
The table below compares 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol with key analogs:
*Molecular weight calculated based on formula.
Key Differences and Implications
Trifluoromethyl vs. Benzyl Groups: The trifluoromethyl group in the target compound confers strong electron-withdrawing effects, enhancing acidity and resistance to oxidation compared to the benzyl-substituted analog ( vs. 17).
Hydrochloride Salts :
- The hydrochloride salt of 3-azabicyclo[3.1.1]heptan-6-ol (MW: 149.62 g/mol) has lower molecular weight than the trifluoromethyl analog, suggesting differences in solubility and crystallinity .
Bridge Size and Ring Strain :
- Compounds like 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane () feature smaller bridges, increasing ring strain and reactivity. The [3.1.1] bridge in the target compound balances stability and conformational rigidity .
Biological Activity :
- The hydroxyl group enables hydrogen bonding in drug-receptor interactions, while the trifluoromethyl group improves pharmacokinetic properties. Chlorinated analogs (e.g., ) may exhibit different binding affinities due to weaker electron withdrawal compared to -CF₃ .
Pharmacological and Industrial Relevance
- The trifluoromethylated bicyclic structure is prioritized in drug discovery for its balance of lipophilicity and metabolic resistance.
Biological Activity
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azabicyclic amines, which are known for their diverse pharmacological properties. The incorporation of a trifluoromethyl group enhances its electrophilicity, potentially influencing its interactions with biological targets.
- Molecular Formula : C7H11ClF3NO
- Molecular Weight : 217.61 g/mol
- CAS Number : 2551115-80-9
The trifluoromethyl group is significant as it can modulate the compound's lipophilicity and electronic properties, making it a candidate for various biological applications.
Biological Activity Overview
Research into the biological activity of 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol indicates potential in several areas:
- Cytotoxicity : Preliminary studies suggest that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves interference with cellular processes, leading to apoptosis in targeted cells.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, particularly against Gram-positive bacteria and certain fungi, making it a candidate for further development in antibiotic therapies.
- Central Nervous System (CNS) Activity : Azabicyclic compounds are often explored for their effects on the CNS, including potential anxiolytic or antidepressant effects.
Cytotoxicity Studies
A review of cytotoxic compounds isolated from marine organisms highlighted the importance of structural features in determining biological activity. For instance, compounds similar to 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol were evaluated using the MTT assay to assess their efficacy against cancer cell lines:
| Compound | Source | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Marine Sponge | 10 | Apoptosis induction |
| Compound B | Alcyoniidae | 15 | Cell cycle arrest |
| 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol | Synthetic | TBD | TBD |
Note: TBD indicates that specific IC50 values and mechanisms for this compound require further investigation.
Antimicrobial Activity
In studies examining the antimicrobial properties of azabicyclic compounds, 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol was found to have promising activity against certain bacterial strains, although detailed quantitative analyses are still pending.
Comparative Analysis with Similar Compounds
The following table compares the structure and biological activities of compounds related to 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol:
| Compound Name | Structure Representation | Unique Features |
|---|---|---|
| 4-Trifluoromethylpiperidine | Structure | Strong CNS activity; used in anxiety treatments |
| 3-Benzyl-3-azabicyclo[3.1.1]heptane | Structure | Versatile building block; utilized in synthesizing β-lactams |
| 6-Trifluoromethyl-3-azabicyclo[2.2.2]octane | Structure | Exhibits different conformational flexibility; potential use in drug delivery systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
